3-Chloropentafluoropropene
Overview
Description
1-Propene, 3-chloro-1,1,2,3,3-pentafluoro-, also known as Propene, 3-chloropentafluoro-; Perfluoroallyl chloride; 3-Chloropentafluoropropene; 3-Chloro-1,1,2,3,3-pentafluoropropene , is a chemical compound with the formula C3ClF5. It has a molecular weight of 166.477 .
Molecular Structure Analysis
The molecular structure of 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro- can be represented as a 2D Mol file . The IUPAC Standard InChIKey for this compound is IJTAKAGEJXIJPQ-UHFFFAOYSA-N .Scientific Research Applications
Production of Fluorinated Compounds : 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro- is involved in the vapor phase process for making fluorinated compounds like 1,1,1,3,3-pentafluoropropane and 1-chloro-3,3,3-trifluoropropene. These methods have industrial significance due to their ability to produce these compounds at low cost and high yield (Takubo et al., 1998).
Electron Diffraction Studies : Molecular structures and conformations of chloro-substituted propenes, including compounds similar to 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro-, have been studied using gas-phase electron diffraction. This research provides insights into the physical characteristics of these molecules, which is crucial for understanding their behavior in various reactions and applications (Kaleem et al., 1992).
Reactions with Other Chemicals : The compound has been studied for its reactivity, for instance, in reactions with 1,4-diazabicyclo[2,2,2]octane on activated carbon. Understanding these reactions is essential for applications in polymer production and as a precursor to other chemicals (Lawston et al., 1992).
Use in Polymer Science : It has been used in the synthesis and characterization of new fluorine-containing polyethers. These polymers have applications in areas requiring materials with low dielectric properties and high thermal stability (Fitch et al., 2003).
Atmospheric Chemistry : The compound has been studied in the context of atmospheric oxidation by various oxidants like O3, OH, NO3, and Cl. This research is critical for understanding the environmental impact and atmospheric behavior of fluorinated alkenes (Zhang et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-1,1,2,3,3-pentafluoroprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF5/c4-3(8,9)1(5)2(6)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTAKAGEJXIJPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(F)(F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073151 | |
Record name | 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79-47-0 | |
Record name | 3-Chloro-1,1,2,3,3-pentafluoro-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2,3,3-Pentafluoro-3-chloropropene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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